molecular formula C8H7F4NO B3041669 5-Fluoro-2-(2,2,2-trifluoroethoxy)aniline CAS No. 334929-99-6

5-Fluoro-2-(2,2,2-trifluoroethoxy)aniline

Cat. No. B3041669
CAS RN: 334929-99-6
M. Wt: 209.14 g/mol
InChI Key: YEGURGWPKJYFKH-UHFFFAOYSA-N
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Description

5-Fluoro-2-(2,2,2-trifluoroethoxy)aniline (5-FTEA) is a fluorinated aniline derivative with a wide range of industrial and scientific applications. 5-FTEA is a colorless liquid with a boiling point of 99°C and a melting point of -48°C. It is used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and agrochemicals. In addition, 5-FTEA is used in the synthesis of organofluorine compounds, which are of great interest in pharmaceutical and materials science research.

Scientific Research Applications

Fluorinated Compounds in Cancer Research

Fluorinated compounds, such as 5-Fluorouracil (5-FU), have been extensively studied for their applications in cancer treatment. 5-FU, for instance, is a key drug used to treat various types of malignancies due to its broad antitumor activity. It is often combined with other drugs to enhance its efficacy and reduce toxicity. The development of oral 5-FU prodrugs, such as capecitabine, UFT, and S-1, has also shown promise in improving patient outcomes with less severe side effects (Malet-Martino & Martino, 2002; Miura et al., 2010).

Antimicrobial Applications

Flucytosine, a synthetic antimycotic compound, is converted into 5-FU within fungal cells, inhibiting RNA and DNA synthesis. This highlights the potential of fluorinated compounds in treating systemic mycoses, demonstrating their versatility beyond cancer treatment (Vermes et al., 2000).

Materials Science and Environmental Applications

In materials science, fluorinated compounds play a crucial role in creating substances with unique properties such as chemical inertness, thermal stability, and hydrophobicity. Fluoropolymers, for example, are used in a wide range of applications, from coatings and lubricants to textiles and medical devices, due to their exceptional stability and performance characteristics (Puts et al., 2019). Additionally, the environmental fate and biodegradation of fluorinated alkyl substances are critical areas of research, informing the safe use and disposal of these materials (Frömel & Knepper, 2010).

properties

IUPAC Name

5-fluoro-2-(2,2,2-trifluoroethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4NO/c9-5-1-2-7(6(13)3-5)14-4-8(10,11)12/h1-3H,4,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGURGWPKJYFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601250884
Record name 5-Fluoro-2-(2,2,2-trifluoroethoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601250884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

334929-99-6
Record name 5-Fluoro-2-(2,2,2-trifluoroethoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=334929-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-(2,2,2-trifluoroethoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601250884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 0.66 g of Compound 5A and 0.07 g of Raney-Nickel in 20 mL of ethyl acetate was stirred for 14 hours at 20-25° C. The organic layer was separated and the mixture extracted with 2×40 mL of ethyl acetate. The combined organic layers were washed with 20 mL of brine, dried over sodium sulphate and evaporated to dryness in vacuo to afford 0.52 g (90.6%) of Compound 5B as an orange oil.
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.07 g
Type
catalyst
Reaction Step One
Yield
90.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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